molecular formula C17H19ClN2O2 B10890550 (2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one

(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one

Cat. No.: B10890550
M. Wt: 318.8 g/mol
InChI Key: FCKCUAYUCIZERS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3-ISOBUTOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorinated pyrazole ring and an isobutoxyphenyl group connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3-ISOBUTOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Isobutoxyphenyl Group: The chlorinated pyrazole is coupled with an isobutoxyphenyl group through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane, altering the compound’s properties.

    Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3-ISOBUTOXYPHENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. Therefore, this compound could be studied for similar pharmacological effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3-ISOBUTOXYPHENYL)-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenone linkage and the pyrazole ring could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-chlorophenyl)-2-propen-1-one: Similar structure but lacks the pyrazole ring.

    3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one: Similar structure but lacks the isobutoxy group.

    1-(4-Chlorophenyl)-3-(3-isobutoxyphenyl)-2-propen-1-one: Similar structure but lacks the pyrazole ring.

Uniqueness

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3-ISOBUTOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the chlorinated pyrazole ring and the isobutoxyphenyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C17H19ClN2O2/c1-12(2)11-22-14-6-4-5-13(9-14)7-8-16(21)17-15(18)10-20(3)19-17/h4-10,12H,11H2,1-3H3/b8-7+

InChI Key

FCKCUAYUCIZERS-BQYQJAHWSA-N

Isomeric SMILES

CC(C)COC1=CC=CC(=C1)/C=C/C(=O)C2=NN(C=C2Cl)C

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C=CC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.